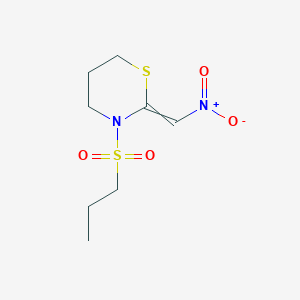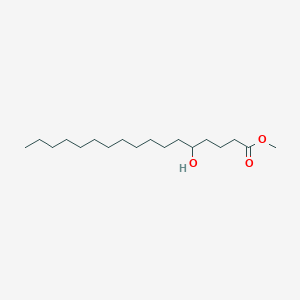
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a bromopyridine moiety attached to a thiadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazine ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazine ring, which can have different electronic and structural properties.
Aplicaciones Científicas De Investigación
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 5-Bromopyridin-3-yl methanamine
- 5-Bromopyridin-3-yl sulfurofluoridate
Uniqueness
5-(5-Bromopyridin-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its combination of a bromopyridine moiety and a thiadiazine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88038-28-2 |
|---|---|
Fórmula molecular |
C8H6BrN3OS |
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
5-(5-bromopyridin-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C8H6BrN3OS/c9-6-1-5(2-10-3-6)7-4-14-8(13)12-11-7/h1-3H,4H2,(H,12,13) |
Clave InChI |
LBKLSUANCQGTRK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC(=O)S1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
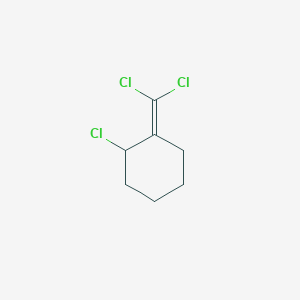


![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)

![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)
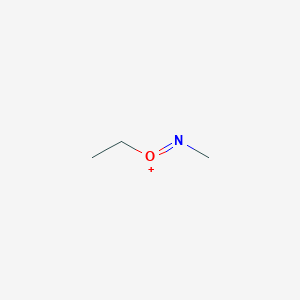
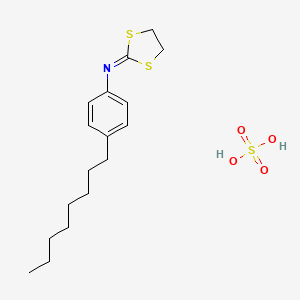
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
